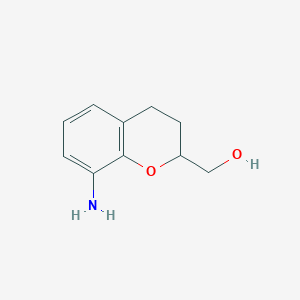

(8-Aminochroman-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-amino-3,4-dihydro-2H-chromen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-3,8,12H,4-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOSDEWIHMYVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)OC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 8 Aminochroman 2 Yl Methanol

Advanced Retrosynthetic Disconnections for the (8-Aminochroman-2-yl)methanol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. slideshare.netdeanfrancispress.com For this compound, several retrosynthetic disconnections can be envisioned to deconstruct the target molecule, revealing potential synthetic pathways.

A primary disconnection strategy involves breaking the C-N and C-O bonds of the chroman ring. This approach simplifies the target molecule into key synthons, which are idealized fragments that correspond to viable synthetic reagents. scripps.edu For instance, a C-N bond disconnection at the 8-position suggests an aromatic precursor with a nitro or other suitable functional group that can be later converted to the amine. A subsequent C-O bond disconnection of the pyran ring points towards a salicylaldehyde (B1680747) derivative and a C2 synthon that can form the dihydropyran ring.

Another key retrosynthetic strategy focuses on the formation of the chroman ring itself. This can be achieved through intramolecular cyclization reactions. For example, a disconnection of the ether linkage in the chroman ring leads to a substituted phenol (B47542) with a side chain containing a leaving group, setting the stage for an intramolecular Williamson ether synthesis.

Furthermore, the stereocenter at the 2-position, bearing the methanol (B129727) group, is a critical consideration. Retrosynthetic analysis must account for the introduction of this chirality. This can be achieved by employing chiral starting materials, using chiral auxiliaries, or through asymmetric catalysis. nih.govacs.org

A plausible retrosynthetic pathway for a related 8-aminochroman derivative begins with the target molecule and disconnects the bond between the nitrogen and the aromatic ring. This leads to a precursor with a nitro group on the aromatic ring, which can be introduced via electrophilic aromatic nitration. The chroman ring can then be disconnected, suggesting a precursor formed from a substituted phenol and an appropriate three-carbon component.

The following table summarizes key retrosynthetic disconnections for the this compound skeleton:

| Disconnection Point | Precursor Fragments (Synthons) | Corresponding Synthetic Reaction |

| C8-N Bond | 8-Nitrochroman-2-yl)methanol | Reduction of nitro group |

| Chroman Ring Ether Bond | 2-Amino-6-(3-hydroxypropyl)phenol | Intramolecular cyclization (e.g., Williamson ether synthesis) |

| C2-C3 and C4a-O Bonds | Substituted Salicylaldehyde and a C3-epoxide or equivalent | [4+2] Cycloaddition or tandem reaction |

Enantioselective and Diastereoselective Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Enantioselective and diastereoselective methods are employed to ensure the desired spatial arrangement of atoms, which is often crucial for biological activity.

Asymmetric Catalysis in Chroman Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chroman derivatives. This approach utilizes chiral catalysts to induce stereoselectivity in the ring-forming reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have been successfully employed in the asymmetric construction of chroman rings. These catalysts can activate the substrates through the formation of iminium ions, enamines, or hydrogen bonding interactions, thereby directing the stereochemical outcome of the reaction.

For instance, an asymmetric Michael addition of a phenol to an α,β-unsaturated aldehyde, catalyzed by a chiral aminocatalyst, can generate a key intermediate that can then be cyclized to form the chroman ring with high enantioselectivity.

Transition metal-catalyzed reactions provide a versatile platform for the asymmetric synthesis of chromans. Chiral ligands coordinated to a metal center can create a chiral environment that effectively controls the stereochemistry of the annulation reaction. Various metal complexes, including those of palladium, rhodium, and copper, have been utilized for this purpose.

A notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA) of a phenol with an allylic carbonate bearing a suitable leaving group. This reaction can construct the chroman ring and set the stereocenter at the 2-position in a single step with high enantiomeric excess.

Chiral Pool and Chiral Auxiliary-Mediated Methodologies

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. By incorporating a chiral fragment from the chiral pool into the synthetic sequence, the stereochemistry of the target molecule can be controlled. For the synthesis of this compound, a chiral starting material containing a pre-existing stereocenter that corresponds to the C2 position of the chroman ring could be employed.

Chiral auxiliaries are another established method for stereocontrol. A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral auxiliary could be attached to the precursor of the C2-methanol group to guide the formation of the chroman ring in a diastereoselective manner.

Chemoenzymatic and Biocatalytic Transformations for Stereocontrol

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to achieve stereocontrol. Enzymes can be used for kinetic resolution of racemic mixtures or for asymmetric transformations of prochiral substrates. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic this compound precursor, allowing for the separation of the two enantiomers.

Alternatively, a biocatalytic reduction of a ketone precursor to the corresponding alcohol at the C2 position can proceed with high enantioselectivity, establishing the desired stereochemistry early in the synthesis.

Total Synthesis Strategies for Complex Analogues incorporating the this compound Moiety

The total synthesis of complex molecules is a critical test for novel chemical methodologies, demonstrating their applicability in intricate molecular architectures. google.com The this compound moiety serves as a crucial building block in the synthesis of advanced pharmaceutical agents, such as inhibitors of Hypoxia-Inducible Factor 2α (HIF2α), which are explored for their potential in cancer therapy. google.com

A notable strategy involves the multi-step synthesis of complex heterocyclic systems where the chroman framework is a core component. For instance, the synthesis of potent HIF2α inhibitors has been described, incorporating a functionalized isochroman (B46142) methanol structure, a close analogue of the this compound core. google.com The general approach begins with commercially available starting materials, which undergo a series of transformations to build the chroman ring system. A key intermediate, such as rac-(4-amino-8-fluoroisochroman-4-yl)methanol, is synthesized and then coupled with other complex heterocyclic fragments to yield the final drug candidate. google.com This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity. google.com

The power of total synthesis is highlighted in its ability to provide access to complex natural product analogues that are otherwise available in only minute quantities from their natural sources. nih.gov These synthetic efforts not only confirm the structure of the natural product but also enable the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for drug discovery. google.comnih.gov

Regioselective Functionalization during Synthesis

Regioselective functionalization is a paramount challenge in the synthesis of substituted aromatic and heterocyclic compounds like this compound. Achieving control over the position of new functional groups on the chroman ring is essential for fine-tuning the molecule's properties. Methodologies developed for related heterocyclic systems, such as quinolines, provide significant insights into strategies applicable to chromans.

An operationally simple and metal-free protocol has been established for the highly regioselective C5-H halogenation of 8-substituted quinoline (B57606) derivatives. hbni.ac.in This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air. hbni.ac.in The reaction exhibits high generality, with various substituents at the 8-position directing the halogenation exclusively to the C5-position in good to excellent yields. hbni.ac.in This type of directed, remote C-H functionalization is a powerful tool that could be adapted for the selective modification of the benzene (B151609) ring of the 8-aminochroman scaffold, allowing for the introduction of halogens which can then be used as handles for further synthetic transformations.

The following table summarizes key aspects of regioselective halogenation applicable to aromatic systems like the one in this compound.

| Feature | Description | Reference |

| Reaction | Metal-free C5-H halogenation | hbni.ac.in |

| Substrate | 8-Substituted Quinolines | hbni.ac.in |

| Reagent | Trihaloisocyanuric acid (0.36 equiv.) | hbni.ac.in |

| Conditions | Room temperature, under air | hbni.ac.in |

| Selectivity | Exclusive C5-halogenated product | hbni.ac.in |

| Significance | Economical, good functional group tolerance, provides route to otherwise inaccessible isomers. | hbni.ac.in |

This approach provides a valuable complement to existing metal-catalyzed functionalization methods and broadens the scope for creating diverse analogues of complex molecules. hbni.ac.in

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chroman derivatives to enhance environmental compatibility and efficiency. These strategies focus on minimizing waste, avoiding hazardous substances, and improving atom economy.

Several innovative, greener methods for synthesizing the chroman core have been reported. These include:

Visible-light-induced cyclization : A method for synthesizing sulfone-functionalized chromans uses visible light to induce a cascade radical cyclization. This reaction is notable for proceeding under mild conditions without the need for an external photocatalyst or a transition-metal catalyst.

Ultrasound-promoted synthesis : An efficient one-pot synthesis of 3-substituted chroman-2,4-diones has been developed using ultrasound irradiation. This method uses water as a green solvent and avoids the need for a chemical activator, featuring experimental simplicity and high atom efficiency.

Solvent-free synthesis : The development of solvent-free reaction conditions represents a significant step in green chemistry. For example, chroman-2,4-diones have been synthesized in a three-component reaction without any solvent.

Reusable catalysts : The use of recoverable and reusable catalysts, such as magnetic nanoparticle-supported catalysts, has been demonstrated in the synthesis of complex chromene derivatives. This approach simplifies product purification and reduces catalyst waste.

The table below details various green synthetic approaches for chroman-related structures.

| Green Method | Key Features | Compound Type | Reference |

| Visible-Light-Induced Radical Cyclization | Transition-metal-free, no external photocatalyst, mild conditions. | Sulfone-functionalized chromans | N/A |

| Ultrasound Irradiation | Use of water as a green solvent, absence of activator, one-pot reaction. | 3-Substituted chroman-2,4-diones | N/A |

| Solvent-Free Synthesis | Three-component reaction without solvent. | Chroman-2,4-dione | N/A |

| Nanocatalysis | Use of a recoverable and reusable Fe3O4@SiO2-based nanocatalyst. | Pyrano[3,2-c]chromene-diones | N/A |

These methodologies showcase the commitment of the chemical community to developing more sustainable synthetic pathways for important heterocyclic compounds.

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to track the molecule through complex biological or chemical processes.

Methods for isotopic labeling are diverse and can be applied at various stages of a synthetic sequence. nih.govnih.gov For instance, a key reductive deuteration/deoxygenation step can be used to introduce deuterium into a molecule. nih.gov Biocatalytic methods are also emerging as powerful tools for precision deuteration, capable of installing deuterium atoms with high regio- and enantioselectivity under mild conditions. nih.gov

A dual ¹³C/²H-isotopic crosstalk NMR assay has been developed to study the mechanism of human serine racemase, which utilized an indolo-chroman-2,4-dione inhibitor. nih.gov This sophisticated technique exploits the NMR properties of both ¹³C and ²H isotopes to gain detailed mechanistic insights into enzyme function, such as identifying the rates of different reaction steps and the roles of specific amino acid residues in the active site. nih.gov The synthesis of specifically labeled precursors is crucial for such studies. nih.gov

The interest in deuterated drugs has grown significantly, as the substitution of hydrogen with deuterium can alter a drug's pharmacokinetic profile by slowing down metabolic processes at the site of deuteration (a phenomenon known as the deuterium kinetic isotope effect). nih.govnih.gov A patent has described a tert-butyl 3-(3-aminochroman-7-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate derivative that was prepared using deuterated chloroform, indicating the application of isotopic labeling in the development of complex chroman-containing compounds. googleapis.com

The synthesis of these labeled compounds requires careful planning and often the development of novel synthetic routes to incorporate the isotopes at specific positions with high efficiency. nih.govresearchgate.net

Advanced Derivatization and Chemical Transformations of 8 Aminochroman 2 Yl Methanol

Selective Modifications of the Amino Group

The primary amino group at the 8-position of the chroman ring is a key site for derivatization, enabling the introduction of a wide array of functional groups that can modulate the molecule's biological activity and physicochemical properties.

The amino group of chroman derivatives can be readily acylated or reacted with isocyanates to form amides and ureas, respectively. These functional groups are particularly important in ligand design as they can participate in hydrogen bonding interactions with biological targets. nih.gov The synthesis of urea (B33335) derivatives often involves the reaction of an amine with phosgene (B1210022) or its equivalents to generate an isocyanate intermediate, which then reacts with another amine. nih.gov This approach is widely used in drug discovery to generate libraries of compounds for screening. For instance, various 3-(chroman-5-yl)urea derivatives have been synthesized and evaluated for their biological activities. semanticscholar.org

A general scheme for the formation of amide and urea derivatives from an aminochroman is depicted below:

Amide Formation: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Urea Formation: R-NH₂ + R'-NCO → R-NH-CO-NH-R'

These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The choice of the acylating agent or isocyanate allows for the introduction of diverse substituents, thereby enabling the fine-tuning of the ligand's properties.

| Derivative Type | General Structure | Significance in Ligand Design |

|---|---|---|

| Amide | Chroman-NH-CO-R | Introduces hydrogen bond donors and acceptors; allows for diverse R group substitution to explore structure-activity relationships. |

| Urea | Chroman-NH-CO-NH-R | Provides additional hydrogen bonding capabilities; can act as a rigid linker between pharmacophoric elements. nih.gov |

The primary amino group can be a precursor for the synthesis of more complex chiral amines and imines. Imines, or Schiff bases, are formed by the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

The general reaction for imine formation is: R-NH₂ + R'R''C=O ⇌ R-N=CR'R'' + H₂O

These imines can then be reduced to secondary amines, often in a one-pot process known as reductive amination. The use of chiral reducing agents or catalysts can lead to the formation of enantiomerically enriched secondary amines, which are valuable building blocks in asymmetric synthesis. nih.gov The development of imine reductases (IREDs) has provided a biocatalytic route to chiral amines with high enantioselectivity. researchgate.netugent.be Furthermore, the synthesis of chiral amines is a significant area of research due to their prevalence in pharmaceuticals. nih.govugent.be

| Reaction | Description | Key Features |

|---|---|---|

| Imine Formation | Condensation of the amino group with an aldehyde or ketone. masterorganicchemistry.com | Forms a C=N double bond; reversible reaction. masterorganicchemistry.com |

| Reductive Amination | Formation of an imine followed by reduction to a secondary amine. | One-pot procedure; can be performed stereoselectively to yield chiral amines. nih.gov |

Selective Modifications of the Hydroxyl Group

The primary hydroxyl group at the 2-position of the chroman scaffold offers another site for derivatization, allowing for the introduction of various functionalities that can influence the molecule's solubility, metabolic stability, and target interactions.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or under Mitsunobu conditions. These reactions attach new molecular fragments to the chroman core. For example, a Mitsunobu reaction of a protected 8-amino-5-hydroxychroman with an alcohol has been reported, demonstrating the feasibility of forming complex ether linkages. nih.gov

Esterification: R-OH + R'-COOH → R-O-CO-R' + H₂O (typically requires a catalyst)

Etherification (Williamson): R-OH + R'-X → R-O-R' + HX (requires a base)

The choice of the carboxylic acid or alkylating agent can introduce functionalities such as long alkyl chains, aromatic rings, or other pharmacophoric groups, significantly altering the properties of the parent molecule.

The primary alcohol of (8-aminochroman-2-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org Mild oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions typically yield the aldehyde. wikipedia.org Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will further oxidize the aldehyde to a carboxylic acid. wikipedia.org The oxidation of primary alcohols to carboxylic acids can also be achieved in a two-step process where the aldehyde is first isolated and then subjected to further oxidation. wikipedia.org A variety of reagents have been developed for the selective oxidation of aldehydes to carboxylic acids. organic-chemistry.org

| Oxidation Product | Required Conditions | Synthetic Utility |

|---|---|---|

| Aldehyde | Mild oxidizing agents (e.g., Dess-Martin periodinane, PCC). wikipedia.orgorganic-chemistry.org | Key intermediate for further reactions like Wittig olefination, reductive amination, and aldol (B89426) condensation. |

| Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, Jones reagent) or two-step oxidation. wikipedia.org | Can be converted to esters, amides, or other acid derivatives; introduces a key acidic functional group. |

Functionalization of the Chroman Aromatic Ring

Beyond the amino and hydroxyl groups, the aromatic ring of the chroman nucleus is also amenable to functionalization, typically through electrophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring. The amino group is a strong activating group and an ortho-, para-director, while the ether oxygen of the chroman ring is also an activating ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). These reactions may be limited by the presence of the activating amino group, which can coordinate with the Lewis acid.

The introduction of substituents onto the aromatic ring can have a profound impact on the electronic properties and steric profile of the molecule, which in turn can influence its biological activity and pharmacokinetic properties. For example, the synthesis of various functionalized chroman-4-one and chromone (B188151) derivatives has been explored for their potential as peptidomimetics and enzyme inhibitors. gu.se

Directed Aromatic Functionalization (e.g., C-H Activation)

The 8-amino group on the chroman ring serves as a powerful directing group for the functionalization of the aromatic C-H bonds at the C5 and C7 positions. This directed approach allows for regioselective introduction of various substituents onto the benzene (B151609) portion of the chroman scaffold.

Recent advancements in transition-metal-catalyzed C-H activation provide a versatile toolkit for such transformations. nih.govresearchgate.netacs.org Palladium-catalyzed reactions, in particular, have been extensively studied for the ortho-C-H functionalization of anilines and their derivatives. nih.gov In the context of this compound, the amino group can chelate to a palladium catalyst, bringing the metal center in close proximity to the C7-H bond, thereby facilitating its activation and subsequent functionalization.

A variety of coupling partners can be employed in these C-H activation reactions, leading to arylation, alkenylation, and alkynylation at the C7 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. scienceopen.com For instance, the use of specific ligands can modulate the reactivity and prevent undesired side reactions, such as N-H functionalization of the amino group.

Furthermore, metal-free C-H functionalization methodologies are emerging as a sustainable alternative. nih.gov These reactions often proceed via different mechanisms, such as those involving radical intermediates or strong bases. While potentially offering a broader substrate scope, achieving high regioselectivity without a metal-directing group can be challenging. However, the inherent electronic properties of the 8-aminochroman system can influence the site of functionalization.

Below is a table summarizing potential directed aromatic functionalization reactions on an 8-aminochroman scaffold.

| Reaction Type |

This table presents hypothetical examples based on known C-H activation methodologies for similar substrates.

Hydrogenation/Dehydrogenation of the Chroman Ring System

The dihydropyran ring of the chroman system can undergo both hydrogenation and dehydrogenation, offering pathways to modify the saturation level of the heterocyclic core.

Hydrogenation: While the chroman ring is already hydrogenated, specific transformations on other parts of the molecule might be followed by a hydrogenation step to restore the chroman structure. For example, if a chromene derivative is synthesized, catalytic hydrogenation can be employed to reduce the double bond in the pyran ring. A patent describes a process where an aminochromene is hydrogenated to the corresponding aminochroman using a platinum or palladium catalyst on an inert substrate, such as carbon. google.com This reaction is typically carried out under hydrogen pressure at temperatures ranging from 15 to 100°C. google.com

Dehydrogenation: Dehydrogenation of the chroman ring system can lead to the formation of the corresponding chromene or even chromone derivatives, which are valuable synthetic intermediates. Oxidative dehydrogenation can be achieved using various reagents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common oxidant for such transformations. rsc.org Another study reports the use of diacetoxyiodobenzene (B1259982) (DIB) under microwave irradiation for the dehydrogenation of 2-phenyl-chroman-4-one to the corresponding flavone, highlighting an eco-friendly approach. rasayanjournal.co.in Manganese (II) and cobalt (II) complexes with chroman-4-one amino ligands have also been shown to catalyze alcohol dehydrogenation, which could be conceptually applied to the dehydrogenation of the chroman ring itself. researchgate.neteurekaselect.com

The following table outlines representative hydrogenation and dehydrogenation reactions applicable to the chroman scaffold.

| Transformation |

This table illustrates potential transformations based on established methods for related chroman systems.

Cascade and Domino Reactions involving this compound as a Substrate

Cascade and domino reactions offer an efficient strategy for the rapid construction of complex molecular architectures from simpler starting materials in a single synthetic operation. numberanalytics.comsioc-journal.cnunimi.itrsc.orgcsic.es The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent candidate for participating in such reaction sequences.

For instance, the amino group can act as a nucleophile to initiate a cascade. A plausible domino reaction could involve the initial reaction of the amino group with an appropriate electrophile, followed by an intramolecular cyclization involving the hydroxyl group. One such example is the reaction with an α,β-unsaturated carbonyl compound. The initial Michael addition of the amino group to the double bond could be followed by an intramolecular cyclization of the hydroxyl group onto the carbonyl, leading to a new heterocyclic ring fused to the chroman system.

Another possibility involves the derivatization of the hydroxyl group into a leaving group, which could then participate in an intramolecular substitution reaction with the amino group or a functionalized aromatic ring.

Furthermore, domino reactions can be designed to build upon the chroman scaffold itself. For example, a reaction sequence could be initiated by a Friedel-Crafts-type reaction on the electron-rich aromatic ring, followed by a series of transformations involving the other functional groups. A study describes a diastereoselective domino reaction for the synthesis of chroman-2-ones from phenols and azlactones, which involves a sequence of Friedel-Crafts alkylation, transesterification, and other steps. researchgate.netacs.org While this specific example leads to a different chroman derivative, the principles can be adapted to design novel cascade reactions starting from this compound.

The table below provides hypothetical examples of cascade reactions involving an 8-aminochroman scaffold.

| Initiating Reaction |

This table presents conceptual cascade reaction pathways based on the functional groups present in this compound.

Sophisticated Spectroscopic and Chromatographic Methodologies for 8 Aminochroman 2 Yl Methanol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed insights into the molecular framework. core.ac.uk For (8-Aminochroman-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for determining its three-dimensional structure.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a synergistic application of various NMR experiments. emerypharma.comipb.pt

¹H NMR and ¹³C NMR (1D): Initial 1D spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), multiplicity (spin-spin coupling), and relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of chemically non-equivalent carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is invaluable for tracing out the spin systems within the molecule, such as the protons on the dihydropyran ring and the methylene (B1212753) group of the hydroxymethyl substituent. For instance, a cross-peak between the proton at C2 and the methylene protons at C3 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub This allows for the direct assignment of carbon resonances based on the already assigned proton signals, or vice versa. core.ac.uksdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). youtube.compressbooks.pub HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as C4a, C8, and C8a in the chroman ring. For example, the aromatic proton at C5 might show correlations to carbons C4, C7, and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptscispace.com This experiment is paramount for determining the relative stereochemistry and conformational preferences of the molecule. For instance, NOE correlations could help establish the spatial relationship between the hydroxymethyl group at C2 and the protons on the chroman ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar chroman derivatives.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 2 | ~4.0-4.2 (m) | ~75-77 | COSY: H-3; HMBC: C-3, C-4, C-2' |

| 3 | ~1.8-2.0 (m), ~2.1-2.3 (m) | ~25-27 | COSY: H-2, H-4; HMBC: C-2, C-4, C-4a |

| 4 | ~2.7-2.9 (m) | ~22-24 | COSY: H-3; HMBC: C-3, C-4a, C-5 |

| 4a | - | ~120-122 | HMBC: H-3, H-4, H-5 |

| 5 | ~6.7-6.9 (d) | ~118-120 | COSY: H-6; HMBC: C-4, C-7, C-8a |

| 6 | ~6.5-6.7 (t) | ~115-117 | COSY: H-5, H-7; HMBC: C-8, C-4a |

| 7 | ~6.6-6.8 (d) | ~125-127 | COSY: H-6; HMBC: C-5, C-8, C-8a |

| 8 | - | ~140-142 | HMBC: H-6, H-7 |

| 8a | - | ~148-150 | HMBC: H-5, H-7 |

| 2' (CH₂) | ~3.5-3.7 (m) | ~65-67 | COSY: H-2; HMBC: C-2 |

Note: This is an illustrative data table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Determining the enantiomeric excess (e.e.) of a chiral compound is critical in many chemical and pharmaceutical contexts. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that can reversibly bind to the analyte, in this case, this compound, through its Lewis basic sites (the amino and hydroxyl groups). nih.gov This interaction forms transient diastereomeric complexes. The paramagnetic nature of the CSR induces large changes in the chemical shifts of the protons near the binding site, and the magnitude of this shift is different for the two enantiomers. This results in the separation of signals for the R- and S-enantiomers in the ¹H NMR spectrum, allowing for the determination of their relative proportions by integration.

Anisotropic Effects: Magnetic anisotropy is the phenomenon where the shielding or deshielding of a nucleus depends on its orientation with respect to an applied magnetic field. rsc.org In the context of chiral analysis, this effect is exploited by using chiral derivatizing agents (CDAs), such as Mosher's acid, or chiral solvating agents (CSAs). wordpress.com These agents react with or non-covalently interact with the enantiomers of this compound to form diastereomers. The different spatial arrangements of the diastereomers cause specific protons in each enantiomer to experience different shielding or deshielding effects from the anisotropic groups (e.g., a phenyl ring) of the chiral agent. nih.gov This difference in magnetic environment leads to distinct chemical shifts for the corresponding protons in the two diastereomers, enabling the quantification of enantiomeric excess. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Formula and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of this compound (C₁₀H₁₃NO₂) by distinguishing it from other combinations of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (the precursor ion) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. gre.ac.uk The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH).

Loss of water (H₂O) from the protonated molecule.

Cleavage of the dihydropyran ring, often via a retro-Diels-Alder (RDA) reaction, which is characteristic of chroman structures. researchgate.net

Loss of the amino group (-NH₂).

The fragmentation pathways of related chroman and coumarin (B35378) derivatives have been studied, providing a basis for interpreting the MS/MS spectrum of this compound. unideb.hunih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin |

| 180.0974 [M+H]⁺ | 162.0868 [M+H-H₂O]⁺ | H₂O | Loss of hydroxyl group and a proton |

| 180.0974 [M+H]⁺ | 149.0970 [M+H-CH₂OH]⁺ | CH₂OH | Cleavage of the C2-substituent |

| 180.0974 [M+H]⁺ | 134.0711 [M+H-H₂O-CO]⁺ | H₂O, CO | Ring cleavage following dehydration |

| 180.0974 [M+H]⁺ | 122.0602 | C₃H₆O | Retro-Diels-Alder (RDA) fragmentation |

Note: This is an illustrative data table. Exact m/z values are calculated for the molecular formula C₁₀H₁₃NO₂.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are complementary. researchgate.net

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. skemman.is For this compound, characteristic absorption bands would confirm the presence of key functional groups:

O-H stretch: A broad band around 3300-3400 cm⁻¹ from the hydroxyl group.

N-H stretch: Two sharp peaks (for a primary amine) in the 3300-3500 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

C-O stretches: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the alcohol and ether linkages.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). skemman.is While strong IR absorptions are associated with polar bonds, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the aromatic ring and the C-C backbone of the chroman structure.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemical Assignment

Since this compound contains a stereocenter at the C2 position, it is a chiral molecule. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration (R or S) of chiral molecules. researchgate.netencyclopedia.pub

ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's stereochemistry. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. libretexts.org By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. nih.gov

ORD Spectroscopy: ORD measures the variation of optical rotation as a function of the wavelength of plane-polarized light. nih.govnih.gov An ORD curve that shows one or more peaks and troughs in the region of an absorption band is known as a Cotton effect curve. The shape and sign of this curve are directly related to the absolute configuration of the molecule. umich.edursc.org While ECD is often preferred for its higher resolution, ORD can be a valuable complementary technique.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide precise information on:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Absolute Stereochemistry: Definitive assignment of the R/S configuration at the C2 stereocenter, typically achieved by including a heavy atom in the crystal (the anomalous dispersion method) or by crystallizing a salt with a co-former of known absolute configuration. nih.gov

Conformation: The precise conformation of the molecule in the solid state, including the puckering of the dihydropyran ring.

Intermolecular Interactions: Detailed information about hydrogen bonding and other packing forces in the crystal lattice. nih.govmdpi.com

The successful growth of a high-quality crystal is the primary prerequisite for this powerful analytical method. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the detailed characterization of complex molecules like this compound. These methods are crucial for assessing the purity of the compound and, given its chiral nature, for separating and quantifying its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that, when appropriately configured, provide high-resolution separation and definitive structural information.

The presence of a stereocenter at the 2-position of the chroman ring means that this compound exists as a pair of enantiomers. Since enantiomers can exhibit different biological activities, their separation and quantification are critical in pharmaceutical and chemical research. wiley.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for this purpose. yakhak.org

The direct method of chiral separation involves the differential interaction of the enantiomers with the CSP, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with amine and alcohol functional groups. yakhak.orgchromatographyonline.com The chiral recognition mechanism often relies on a combination of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, which create transient, diastereomeric complexes between the enantiomers and the stationary phase. youtube.com

For the analysis of a basic compound like this compound, the mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., ethanol (B145695) or isopropanol). chromatographyonline.com A small amount of a basic additive, such as diethylamine, is often included to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com The choice of CSP and mobile phase conditions is critical for achieving optimal separation. yakhak.org

The effectiveness of the separation is quantified by the separation factor (α) and the resolution (R_s). A higher separation factor indicates a greater difference in retention between the two enantiomers, while the resolution factor also accounts for peak width, providing a more complete measure of the baseline separation.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers This interactive table displays hypothetical chromatographic data for the enantiomeric separation of this compound, based on typical results for similar chiral amino alcohols.

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| (R)-(8-Aminochroman-2-yl)methanol | 12.5 | 1.00 (Reference) | - |

| (S)-(8-Aminochroman-2-yl)methanol | 14.8 | 1.18 | 2.15 |

| Chromatographic Conditions: |

Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. labinsights.nl However, direct analysis of polar molecules like this compound is challenging. The presence of active hydrogens in the primary amine (-NH2) and hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding. researchgate.net This results in low volatility, poor peak shape (tailing), and potential thermal degradation in the hot GC injector and column.

To overcome these limitations, chemical derivatization is employed. jfda-online.com Derivatization is a process that chemically modifies the analyte to create a derivative with properties more suitable for GC analysis. labinsights.nl The primary goals are to increase volatility and thermal stability by replacing the active hydrogens with non-polar groups. unina.it

Common Derivatization Techniques:

Silylation: This is one of the most common methods, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or a more sterically hindered tert-butyldimethylsilyl (TBDMS) group. unina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing both hydroxyl and amino groups. unina.ityoutube.com The resulting silyl (B83357) ethers and silylated amines are significantly more volatile and less polar. researchgate.net

Acylation: This technique introduces an acyl group (e.g., trifluoroacetyl) by reacting the analyte with reagents like trifluoroacetic anhydride (B1165640) (TFAA). gcms.cz Acylation effectively caps (B75204) the polar functional groups, creating stable and volatile esters and amides. colostate.edu The introduction of fluorine atoms also enhances detection sensitivity when using an electron capture detector (ECD). chromtech.com

Once derivatized, the sample is injected into the GC-MS system. The volatile derivatives are separated on a capillary column (e.g., a non-polar HP-5MS). unina.it The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. For a silylated derivative of this compound, characteristic fragments would arise from alpha-cleavage adjacent to the nitrogen atom and the loss of silyl groups. nih.govmiamioh.edulibretexts.org

Table 2: Potential Volatile Derivatives of this compound for GC-MS Analysis This interactive table presents hypothetical data for common derivatives of this compound, including their expected molecular ion and key mass spectral fragments.

| Derivative Type | Derivatizing Reagent | Structure of Derivative | Molecular Ion (M+) [m/z] | Key Mass Spectral Fragments [m/z] |

| Silylation | BSTFA | Bis(trimethylsilyl) derivative | 323 | 308 (M-15), 234 (M-89) |

| Acylation | TFAA | Bis(trifluoroacetyl) derivative | 369 | 256 (M-113), 154 |

Computational and Theoretical Investigations of 8 Aminochroman 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govscispace.com Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. nih.gov

A primary application of DFT is geometry optimization , a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. nih.gov This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For (8-Aminochroman-2-yl)methanol, this would define the precise bond lengths, bond angles, and dihedral angles of its lowest energy state.

Furthermore, DFT is used to map energy landscapes . By calculating the energy of the molecule in various geometric arrangements, a potential energy surface can be constructed. This surface reveals not only the most stable structures (local and global minima) but also the energy barriers between them, providing critical information about the molecule's conformational flexibility and the relative stability of its isomers. nih.gov

Ab Initio Methods for High-Level Energetic Studies

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy, often considered the "gold standard" for energetic predictions. acs.org

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed for high-level energetic studies. nih.gov This includes calculating precise ionization potentials, electron affinities, and reaction enthalpies. nih.gov Such studies are crucial for understanding the thermodynamics of reactions involving the molecule and for benchmarking the accuracy of less computationally expensive methods like DFT. nih.gov

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The flexible nature of the chroman ring and the rotatable bonds of the amino and hydroxymethyl groups mean that this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify these different conformers and determine their relative stabilities.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space. MM treats molecules as a collection of atoms held together by springs (bonds) and uses a set of classical mechanics equations, known as a force field, to calculate the potential energy of a given conformation. By systematically rotating bonds and calculating the resulting energy, a large number of potential conformers can be rapidly assessed.

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.gov In an MD simulation, the forces on each atom are calculated using either a force field or quantum mechanical methods, and Newton's laws of motion are used to simulate the movement of the atoms over time. nih.gov This allows researchers to observe how this compound would behave in a simulated environment (e.g., in a solvent like water), exploring different conformations and the transitions between them, providing a realistic view of its flexibility and preferred shapes. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. These predictions can aid in the structural confirmation of newly synthesized molecules and help assign signals in complex experimental spectra. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govbohrium.com The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. These theoretical values are then often scaled or referenced against a standard (like tetramethylsilane) to yield predicted chemical shifts that can be directly compared with experimental spectra. bohrium.com This is particularly useful for distinguishing between different isomers or conformers. researchgate.net

Interactive Table: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C-2 | 75.2 | H-2 | 4.15 (m) |

| C-3 | 25.8 | H-3a, H-3b | 1.90 (m), 2.15 (m) |

| C-4 | 22.1 | H-4a, H-4b | 2.85 (t), 2.95 (t) |

| C-4a | 118.9 | - | - |

| C-5 | 127.5 | H-5 | 6.80 (d) |

| C-6 | 115.3 | H-6 | 6.65 (t) |

| C-7 | 121.8 | H-7 | 6.90 (d) |

| C-8 | 140.1 | - | - |

| C-8a | 145.6 | - | - |

| -CH₂OH | 65.4 | -CH₂- | 3.70 (m) |

| -NH₂ | - | -NH₂ | 4.50 (s, br) |

| -OH | - | -OH | 2.10 (t) |

Note: These values are hypothetical and serve as an illustration of typical computational output. Actual values would depend on the level of theory, basis set, and solvent model used.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) spectrum. nahrainuniv.edu.iq These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov The resulting harmonic frequencies are often systematically scaled to correct for anharmonicity and other approximations, yielding a predicted IR spectrum. amanote.com This allows for the assignment of specific vibrational modes (e.g., O-H stretch, N-H bend, C-O stretch) to the peaks in an experimental spectrum. bme.hu

UV-Vis Absorption: The absorption of ultraviolet and visible light by a molecule is due to the excitation of electrons from lower to higher energy orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate these electronic transitions. mdpi.com The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the absorption intensity). mdpi.com For this compound, this would provide insight into the electronic structure of the chroman ring system and how it is affected by the amino and hydroxymethyl substituents. researchgate.netrsc.org

Investigation of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org It allows researchers to map out the entire reaction coordinate from reactants to products, providing a level of detail that is often inaccessible through experiments alone. acs.orgscilit.com

A key aspect of these investigations is the location of transition states —the high-energy, fleeting structures that exist at the peak of the energy barrier between reactants and products. mit.eduuchicago.edu Finding these transition states is crucial for understanding reaction kinetics, as the energy of the transition state determines the activation energy and thus the rate of the reaction. sciencedaily.com For this compound, this could involve modeling its synthesis, such as the formation of the chroman ring, or studying its reactivity, like the oxidation of the alcohol or acylation of the amine. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. rsc.org

Interactive Table: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State | +21.5 | Highest energy point along the reaction coordinate |

| Intermediates | -5.2 | A stable species formed during the reaction |

| Products | -15.8 | Final products of the step |

Note: This table illustrates a hypothetical exothermic reaction step. The values represent the calculated energy difference relative to the reactants.

Molecular Docking and Binding Interaction Studies with Theoretical Models

To investigate the potential biological activity of this compound, molecular docking is a widely used computational technique. nih.gov Docking predicts the preferred orientation of a small molecule (the ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. mdpi.com

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the "goodness of fit" for thousands of different possible poses. nih.gov This score estimates the binding affinity, with lower energy scores typically indicating more favorable interactions. The results can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov These studies serve as a crucial first step in drug discovery, helping to screen potential drug candidates and generate hypotheses about their mechanism of action before undertaking more resource-intensive experimental studies. mdpi.com

Interactive Table: Hypothetical Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.2 | ASP-166, LYS-47 | Hydrogen Bond, Electrostatic |

| Receptor B | -7.5 | LEU-89, PHE-101 | Hydrophobic Interaction |

| Enzyme C | -9.1 | SER-120, TYR-150 | Hydrogen Bond, π-π Stacking |

Note: These results are hypothetical, illustrating how docking scores and interaction data are typically presented. A lower binding affinity score indicates a stronger predicted interaction.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Theoretical Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and theoretical tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govwalisongo.ac.id For novel compounds like this compound, where extensive experimental data may be limited, QSAR and QSPR studies offer a valuable theoretical framework to predict its behavior, guide further synthesis of derivatives, and elucidate potential mechanisms of action. These models are built on the principle that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its activity and properties. nih.gov

The development of a robust QSAR or QSPR model for this compound and its analogs would involve a systematic process. First, a dataset of structurally related compounds with experimentally determined biological activities (for QSAR) or properties (for QSPR) would be compiled. The three-dimensional structures of these molecules would then be optimized using computational chemistry methods, such as Density Functional Theory (DFT) or semi-empirical methods like AM1, to obtain precise geometries. walisongo.ac.iddergipark.org.tr From these optimized structures, a wide range of molecular descriptors would be calculated.

These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges on specific atoms (e.g., the nitrogen of the amino group or the oxygen atoms). walisongo.ac.idmdpi.com These are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters are used to model how the compound might fit into a biological target like an enzyme's active site. walisongo.ac.id

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is critical for processes like membrane permeability. The partition coefficient (Log P) is the most common descriptor in this category. walisongo.ac.id

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of descriptors to the observed activity or property. dergipark.org.tr For instance, a hypothetical QSAR study on the antioxidant activity of a series of aminochroman derivatives might yield an equation where activity is positively correlated with the HOMO energy and negatively correlated with the molecular volume.

The predictive power and reliability of the developed model are assessed through rigorous internal and external validation techniques. researchgate.net A statistically significant and validated QSAR/QSPR model can then be used to predict the activity or properties of new, untested compounds, including different isomers or derivatives of this compound, thereby prioritizing synthetic efforts and reducing experimental costs. nih.gov For example, studies on chromone (B188151) and flavanone (B1672756) derivatives have successfully used QSAR to predict antioxidant and anticancer activities, respectively. nih.govnih.govnih.gov

Illustrative Data for a Hypothetical QSAR Study on Aminochroman Derivatives

To illustrate the application of these concepts, the following tables represent the kind of data that would be generated in a QSAR study of aminochroman derivatives, potentially targeting antioxidant activity.

Table 1: Representative Molecular Descriptors for a Series of Aminochroman Analogs

This table showcases a selection of calculated descriptors that could be used to build a predictive model. Electronic, hydrophobic, and steric parameters are typically considered to capture the key features influencing biological activity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Log P | Molecular Volume (ų) |

| Analog 1 | -5.89 | -0.15 | 2.10 | 215.4 |

| Analog 2 | -6.02 | -0.21 | 2.35 | 228.1 |

| Analog 3 | -5.75 | -0.11 | 1.98 | 209.7 |

| Analog 4 | -6.15 | -0.25 | 2.60 | 240.5 |

| Analog 5 | -5.81 | -0.13 | 2.18 | 220.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Hypothetical QSAR Model for Antioxidant Activity

This table presents a sample QSAR equation derived from statistical analysis, along with the statistical parameters used to evaluate its quality and predictive ability. A high R² value indicates a good fit of the model to the data, while a high Q² from cross-validation suggests good predictive power.

| Dependent Variable | QSAR Equation | n | R² | Q² |

| log(IC₅₀) | 2.45 - 0.85(HOMO) + 0.32(Log P) - 0.02*(Volume) | 30 | 0.88 | 0.79 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These theoretical investigations are foundational in modern drug discovery and chemical research. By applying QSAR and QSPR methodologies to compounds like this compound, researchers can gain significant insights into the structural requirements for desired biological activities or physicochemical properties, facilitating the rational design of new and more effective molecules. nih.govnih.gov

Advanced Research Applications and Potentials of 8 Aminochroman 2 Yl Methanol As a Chemical Tool

Chiral Building Block in the Synthesis of Architecturally Complex Molecules

The enantiomerically pure nature of (8-Aminochroman-2-yl)methanol renders it an essential starting material for constructing complex molecules with defined stereochemistry. buchler-gmbh.comnih.govmdpi.com The pharmaceutical industry, in particular, has an increasing demand for such chiral intermediates to improve drug efficacy and specificity. nih.govmdpi.com The synthesis of complex chiral drug candidates often relies on the availability of versatile chiral building blocks derived from non-chiral starting materials through methods like asymmetric synthesis. nih.govmdpi.com

Precursor for Scaffolds in Medicinal Chemistry Research

The chroman ring system is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural products and biologically active compounds. mdpi.comnih.gov Molecules containing the chroman-4-one motif, a related structure, have demonstrated a wide range of physiological activities, including antibacterial, antioxidant, and anti-HIV properties. mdpi.com The development of a process for the chiral aminochroman antidepressant ebalzotan (B131319) highlights the significance of this scaffold in drug discovery. acs.org

This compound serves as an ideal precursor for generating libraries of diverse chemical entities. The primary amine at the C8 position and the hydroxyl group at the C2 position are amenable to a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the rigid chroman core, facilitating structure-activity relationship (SAR) studies essential for lead optimization in drug discovery programs.

Table 1: Potential Medicinal Chemistry Scaffolds Derived from this compound

| Scaffold Type | Potential Derivatization Site(s) | Therapeutic Area Examples |

|---|---|---|

| Substituted Aminochromans | C8-Amino group (acylation, alkylation, sulfonylation) | CNS disorders, Antidepressants acs.org |

| Chroman-based Esters/Ethers | C2-Methanol (esterification, etherification) | Cardiovascular, Anti-inflammatory |

| Fused Heterocyclic Systems | Both Amino and Hydroxyl groups (cyclization reactions) | Anticancer, Antiviral |

| Peptide Conjugates | C8-Amino group (amide bond formation) | Targeted Drug Delivery, Proteomics |

Component in Natural Product Synthesis or Analogues Thereof

The chroman and chromanone moieties are ubiquitous structural motifs found in a vast array of natural products, including flavonoids and alkaloids, which exhibit significant biological activities. nih.govijrpc.com The synthesis of these complex natural molecules or their analogues often requires chiral starting materials that can introduce key stereocenters with high fidelity. rsc.orgnih.gov

Development of Novel Chiral Catalysts and Ligands

Chiral 1,2-amino alcohols are a privileged class of compounds used extensively as ligands in asymmetric catalysis. nih.govnih.gov Their ability to form stable five-membered chelate rings with metal centers is fundamental to their effectiveness in inducing enantioselectivity in a wide range of chemical transformations. mdpi.comrsc.org The development of new chiral amino alcohol ligands is crucial for advancing asymmetric synthesis. westlake.edu.cn

The structure of this compound is exceptionally well-suited for this purpose. The vicinal amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center. The rigid chroman backbone restricts conformational flexibility, which is often a key factor in achieving high levels of stereocontrol in catalytic reactions. mdpi.com This rigidity can create a well-defined chiral pocket around the active site of the catalyst, enabling precise differentiation between enantiotopic faces of a prochiral substrate.

These ligands can be used in various metal-catalyzed reactions:

Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral β-amino alcohol ligands have proven efficient in the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.comresearchgate.net

Addition of Organozinc Reagents: Chiral amino alcohols effectively catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new ligands. rsc.org

Other C-C Bond Forming Reactions: Modified ligands derived from amino alcohols, such as P,N-ligands, have been successful in reactions like palladium-catalyzed allylic substitution. nih.gov

Materials Science Applications (e.g., Precursors for Chiral Polymers or Supramolecular Structures)

The creation of chiral materials is a rapidly growing field, with applications in enantioselective separations, sensing, and optics. Chiral building blocks are essential for imparting chirality to polymers and supramolecular assemblies. acs.org The aggregation of small chiral molecules can serve as a template for organizing macromolecules into larger, ordered chiral structures. acs.org

This compound possesses the necessary features to be a valuable monomer or building block in materials science:

Chiral Polymers: The bifunctional nature of the molecule, with its amino and hydroxyl groups, allows it to be incorporated into polymer backbones, such as polyamides or polyesters. The inherent chirality of the monomer unit would be transferred to the macromolecule, potentially inducing the formation of stable helical conformations. acs.org

Supramolecular Structures: The hydrogen-bonding capabilities of the amine and alcohol functionalities, combined with potential π-π stacking interactions from the aromatic ring, can drive the self-assembly of the molecules into well-defined, chiral supramolecular architectures like helices, ribbons, or liquid crystalline phases. nih.govmdpi.com Amphiphilic amino alcohols have been shown to form versatile chiral environments for controlling chemical reactions. nih.gov

Probes for Fundamental Mechanistic Investigations in Chemical Biology

Chemical probes are small molecules designed to selectively interact with proteins or other biomolecules, enabling the study of their function in a cellular context. nih.govmskcc.org Chirality is a critical parameter in the design of these probes, as stereoisomers can exhibit profoundly different potency, selectivity, and mechanisms of action. nih.gov

This compound can serve as a scaffold for the development of chiral chemical probes. The chroman core can act as the recognition element, binding to a specific target protein. The functional groups provide attachment points for reporter tags without significantly altering the core's binding properties.

Design Strategy for a Chemical Probe:

Recognition Element: The rigid, chiral chroman scaffold provides specificity for a biological target.

Reporter Tag Attachment: The C8-amino group is an ideal site for conjugation to a fluorescent dye (for microscopy), a biotin (B1667282) tag (for affinity purification and proteomics), or a photoaffinity label (for covalent capture of the target).

Mechanism of Action: By using such a probe, researchers can investigate the mechanistic details of protein-ligand interactions, cellular localization of a target, and the downstream consequences of modulating a protein's activity, all while controlling for stereospecific effects. The use of chiral nanostructures as probes, for instance, can help in understanding and regulating cellular processes. acs.org

Application in Analytical Methods (e.g., Chiral Recognition Agents)

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. nih.govnih.govmdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for achieving this. uhplcs.comnih.govresearchgate.net The effectiveness of a CSP relies on its ability to engage in differential, transient diastereomeric interactions with the two enantiomers of an analyte.

This compound is an excellent candidate for development as a chiral selector, the key component of a CSP. nih.gov Chiral stationary phases based on amino alcohols have been successfully developed and applied for chiral separations. nih.gov The compound can be covalently bonded to a solid support, typically silica (B1680970) gel, to create a CSP.

The potential mechanisms for chiral recognition by a CSP derived from this compound include a combination of interactions:

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors.

π-π Interactions: The aromatic chroman ring can interact with aromatic or other π-rich systems in the analyte.

Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.

Steric Repulsion: The rigid, three-dimensional structure of the selector creates chiral cavities or surfaces that sterically hinder the binding of one enantiomer more than the other.

Such a CSP could be applied in various chromatographic modes, including normal-phase, reversed-phase, and supercritical fluid chromatography, for the analytical and preparative separation of a wide range of racemic compounds. nih.govchromatographyonline.com

Future Perspectives and Emerging Research Directions for 8 Aminochroman 2 Yl Methanol Chemistry

Exploration of Unprecedented Reactivity and Transformations

While the fundamental reactivity of amines and alcohols is well-established, the unique electronic and steric environment of the chroman ring system in (8-Aminochroman-2-yl)methanol opens avenues for discovering novel chemical transformations. Future research is anticipated to delve into previously unexplored reactivity patterns, moving beyond conventional N- and O-functionalization.

Key areas of exploration will likely include:

Metal-Catalyzed Cross-Coupling Reactions: Leveraging the amino group as a directing group to facilitate C-H activation at other positions of the chroman ring. This could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Asymmetric Catalysis: The chiral center at the 2-position of the chroman ring, coupled with the two functional groups, makes this compound and its derivatives attractive candidates as ligands for asymmetric catalysis. Research will likely focus on the synthesis of novel chiral ligands for a variety of enantioselective transformations.

Photoredox Catalysis: Investigating the behavior of this compound under photoredox conditions to unlock novel reaction pathways, such as radical-mediated functionalization of the chroman core.

A hypothetical research endeavor could explore the diastereoselective synthesis of complex chroman derivatives, as outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product | Projected Diastereomeric Ratio |

| This compound | Aryl boronic acid | Palladium catalyst, Chiral phosphine (B1218219) ligand | 8-(Arylamino)chroman-2-yl)methanol | >95:5 |

| This compound | Terminal alkyne | Copper catalyst, Photoredox catalyst | 8-Amino-7-(alkynyl)chroman-2-yl)methanol | Not Applicable |

| This compound | α,β-Unsaturated ketone | Organocatalyst (e.g., prolinol derivative) | Michael adduct at the amino group | >90:10 |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The demand for more efficient, safer, and scalable synthetic processes is driving the adoption of flow chemistry and automation in both academic and industrial settings. springerprofessional.demtak.hu The synthesis of functionalized heterocyclic compounds like this compound is well-suited for these technologies. springerprofessional.de

Future research in this area will likely focus on:

Development of Continuous Flow Syntheses: Designing multi-step, continuous flow processes for the synthesis of this compound and its derivatives, minimizing manual handling and improving reproducibility. mtak.huuc.pt This could involve the use of packed-bed reactors with immobilized reagents or catalysts. nus.edu.sg

Automated Reaction Optimization: Employing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for the synthesis of this compound derivatives. biovanix.comgeneonline.com

On-demand Synthesis: Integrating flow synthesis with real-time analytics and machine learning algorithms to enable the on-demand synthesis of specific this compound analogs for applications such as high-throughput screening. nus.edu.sgimaginethefuturewithai.com

The table below illustrates a potential comparison between traditional batch synthesis and a future flow chemistry approach for a hypothetical derivative.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | 12-24 hours | 1-2 hours |

| Yield | 60-70% | 85-95% |

| Purification | Column chromatography | In-line purification |

| Scalability | Limited | Readily scalable |